molecular formula C5H6O2S B13014578 2-(Thietan-3-ylidene)acetic acid

2-(Thietan-3-ylidene)acetic acid

Cat. No.: B13014578
M. Wt: 130.17 g/mol
InChI Key: UKNQZASLIFFIIA-UHFFFAOYSA-N
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Description

2-(Thietan-3-ylidene)acetic acid is an organic compound with the molecular formula C5H6O2S. It contains a four-membered thietane ring, which is a sulfur-containing heterocycle, and a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thietan-3-ylidene)acetic acid can be achieved through several methods. One common approach involves the reaction of thietane-3-carboxylic acid with appropriate reagents to introduce the ylidene group. This process typically requires specific catalysts and controlled reaction conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to maximize efficiency and minimize costs. The use of continuous flow reactors and green chemistry principles can further enhance the sustainability and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Thietan-3-ylidene)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

    Nucleophiles: Alcohols or amines for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Saturated thietane derivatives.

    Substitution: Esters or amides.

Scientific Research Applications

2-(Thietan-3-ylidene)acetic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(Thietan-3-ylidene)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by modulating enzyme activity or interacting with cellular receptors. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Thietan-3-ylidene)acetic acid is unique due to its four-membered thietane ring, which imparts distinct chemical and physical properties compared to other sulfur-containing heterocycles. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(thietan-3-ylidene)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O2S/c6-5(7)1-4-2-8-3-4/h1H,2-3H2,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKNQZASLIFFIIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC(=O)O)CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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